BMS-37 -

BMS-37

Catalog Number: EVT-1534430
CAS Number:
Molecular Formula: C27H32N2O4
Molecular Weight: 448.563
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-37 is a novel inhibitor of PD-1/PD-L1 immune checkpoint.
Source and Classification

BMS-37 belongs to a class of compounds known as immune checkpoint inhibitors. These inhibitors are designed to block the interactions between PD-1 on T-cells and PD-L1 on tumor cells, thus preventing the downregulation of T-cell activity. The classification of BMS-37 falls under small-molecule therapeutic agents, specifically designed for oncology applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-37 involves several key steps that include the modification of existing chemical frameworks to enhance binding affinity and specificity towards PD-L1. The compound was synthesized using established methodologies that allow for the introduction of various functional groups that can interact favorably with the target protein.

The synthetic pathway typically involves:

  1. Formation of Core Structure: The initial step includes constructing a benzo[d]isothiazole scaffold, which serves as the backbone for further modifications.
  2. Functionalization: Different substituents are introduced at specific positions on the scaffold to optimize interactions with PD-L1.
  3. Purification and Characterization: After synthesis, the compound undergoes purification through techniques such as chromatography, followed by characterization using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

BMS-37 has a complex molecular structure characterized by its benzo[d]isothiazole core. The specific arrangement of atoms within the molecule contributes to its ability to bind effectively to PD-L1.

Key structural data includes:

  • Molecular Formula: C₁₄H₁₂N₂S
  • Molecular Weight: Approximately 240.32 g/mol
  • 3D Structure: The spatial configuration allows for optimal interaction with the binding site on PD-L1, facilitating effective inhibition of its function.
Chemical Reactions Analysis

Reactions and Technical Details

BMS-37 primarily engages in non-covalent interactions with PD-L1, including hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues within the binding pocket of PD-L1.

The compound's mechanism involves:

  • Competitive Binding: BMS-37 competes with PD-1 for binding to PD-L1, effectively disrupting their interaction.
  • Dimerization Induction: Structural studies indicate that BMS-37 may induce conformational changes in PD-L1 that promote dimerization, further enhancing its inhibitory effect.
Mechanism of Action

Process and Data

The mechanism by which BMS-37 operates involves several steps:

  1. Binding Affinity: BMS-37 binds selectively to the PD-L1 protein, blocking its interaction with PD-1.
  2. Inhibition of Immune Evasion: By preventing this interaction, BMS-37 restores T-cell activity against tumor cells, enhancing immune responses.
  3. Impact on Tumor Microenvironment: The blockade can lead to changes in cytokine profiles within the tumor microenvironment, promoting anti-tumor immunity.

Quantitative data from studies indicate an IC50 value (the concentration required to inhibit 50% of target activity) in the low nanomolar range, demonstrating potent efficacy against PD-L1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-37 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses include:

  • Melting Point: Determined via differential scanning calorimetry.
  • LogP Value (Partition Coefficient): Indicates its lipophilicity, which is essential for membrane permeability.
Applications

Scientific Uses

BMS-37 has significant potential applications in cancer therapy due to its role as an immune checkpoint inhibitor:

Introduction to PD-1/PD-L1 Immune Checkpoint and BMS-37

Role of PD-1/PD-L1 Axis in Immune Evasion and Cancer Progression

The PD-1/PD-L1 immune checkpoint pathway functions as a critical immunosuppressive mechanism exploited by cancer cells to evade immune surveillance. Programmed Death-1 (PD-1), expressed on activated T-cells, interacts with its ligand PD-L1, which is overexpressed on tumor cells and antigen-presenting cells within the tumor microenvironment. This interaction transmits inhibitory signals that suppress T-cell activation, promote T-cell exhaustion, and facilitate tumor immune escape. The clinical significance of this axis is underscored by its association with poor prognosis across multiple cancers, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and melanoma [4] [8]. Elevated levels of soluble PD-L1 (sPD-L1) in patient plasma further correlate with advanced disease stages and diminished treatment responses, highlighting its role as a biomarker for immune suppression [2] [9].

Table 1: Limitations of Antibody-Based PD-1/PD-L1 Inhibitors vs. Advantages of Small Molecules

ParameterAntibody Therapeutics (e.g., Nivolumab)Small-Molecule Inhibitors (e.g., BMS-37)
Production CostHigh (complex biologics manufacturing)Low (chemical synthesis)
Tumor PenetrationLimited (large molecular size)High (low molecular weight)
Administration RouteIntravenousOral (potential)
Half-LifeLong (weeks)Adjustable (hours-days)
Target AccessibilitySurface epitopes onlyIntracellular and extracellular targets

Emergence of Small-Molecule Inhibitors in Immune Checkpoint Blockade

Antibody-based PD-1/PD-L1 inhibitors (e.g., pembrolizumab, nivolumab) have revolutionized oncology but face inherent limitations, including poor tumor penetration, immunogenicity, and high production costs. These challenges have accelerated the development of small-molecule inhibitors designed to overcome such constraints. Small molecules offer superior tissue penetration, oral bioavailability, and tunable pharmacokinetics, making them ideal for targeting the relatively flat and hydrophobic PD-1/PD-L1 interaction interface [4] [5]. Bristol-Myers Squibb (BMS) pioneered this field with a series of compounds based on the 2-methyl-3-biphenyl-methanol scaffold, which directly bind PD-L1 and disrupt its interaction with PD-1 [6] [9]. The global PD-1/PD-L1 inhibitor market—projected to reach USD 62.23 billion in 2025—reflects the growing commercial and therapeutic interest in these agents [4].

BMS-37 as a Novel PD-1/PD-L1 Interaction Inhibitor

BMS-37 (CAS 1675202-20-6) is a synthetic small-molecule inhibitor developed by Bristol-Myers Squibb as part of its PD-1/PD-L1 blockade portfolio. Its chemical structure (C₂₇H₃₂N₂O₄, MW 448.55 g/mol) features a central 2-methyl-3-biphenyl-methanol scaffold decorated with flexible methoxy and amide groups, enabling high-affinity binding to PD-L1 [1] [6]. Unlike antibodies, BMS-37 operates via a "dimer-locking" mechanism, inducing PD-L1 homodimerization to sterically occlude the PD-1 binding interface [6] [9]. Although less advanced clinically than successors like BMS-1001 and BMS-1166, BMS-37 serves as a critical proof-of-concept compound for PROTAC (PROteolysis TArgeting Chimera) development, where it acts as a PD-L1-targeting ligand to hijack cellular degradation machinery [1].

Table 2: Key Small-Molecule PD-1/PD-L1 Inhibitors from Bristol-Myers Squibb

CompoundPD-1/PD-L1 IC₅₀ (nM)Cellular EC₅₀ (μM)Cytotoxicity (EC₅₀, μM)Primary Application
BMS-3718–200*Not reported3–6 (Jurkat T-cells)PROTAC synthesis
BMS-20218>100>40Structural studies
BMS-1001<500.3–0.433.4T-cell reactivation assays
BMS-1166<500.3–0.440.5Clinical candidate development

*Patent data; measured via HTRF (Homogeneous Time-Resolved Fluorescence) assay* [1] [6] [9].

Biochemical Mechanism and Binding Characteristics

BMS-37 binds directly to human PD-L1 with nanomolar affinity, as confirmed by nuclear magnetic resonance (NMR) titrations and differential scanning fluorimetry (DSF) assays. DSF studies demonstrate that BMS-37 increases the thermal stability of PD-L1 (ΔTₘ = +9.4°C), indicative of robust protein-ligand interaction [5] [6]. X-ray crystallography reveals that BMS-37 anchors into a hydrophobic cleft between the PD-L1 monomers, stabilizing a symmetric homodimer that masks the PD-1 engagement surface. Key interactions include:

  • π-π stacking between the biphenyl group and Tyr56/113 residues.
  • Hydrogen bonding with Asp122.
  • Van der Waals contacts with Ile54 and Met115 [6] [9].

Cytotoxicity and Immunological Activity

Despite its potent biochemical activity, BMS-37 exhibits significant cytotoxicity in vitro, with an EC₅₀ of 3–6 μM in metabolic assays using Jurkat T-cells. This toxicity profile limits its utility in cellular and animal models compared to optimized analogs like BMS-1001 (EC₅₀ = 33.4 μM) [2] [9]. Nevertheless, BMS-37 effectively blocks the interaction between soluble PD-L1 and cell-surface PD-1, rescuing T-cell receptor (TCR)-mediated activation in co-culture assays. At subtoxic concentrations (1–2 μM), it partially restores interleukin-2 (IL-2) secretion in PD-L1-suppressed T-lymphocytes [9].

Applications in PROTAC Development

BMS-37’s modular structure enables its repurposing as an E3 ligase-recruiting warhead in PROTACs. By conjugating BMS-37 to cereblon- or VHL-binding moieties, researchers have synthesized heterobifunctional degraders that deplete cellular PD-L1 levels. For example, PROTACs incorporating BMS-37 demonstrate >70% PD-L1 degradation in MDA-MB-231 breast cancer cells at 100 nM concentrations, offering a promising strategy to overcome the limitations of occupancy-driven inhibitors [1].

Properties

Product Name

BMS-37

IUPAC Name

N-(2-((2,6-Dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)amino)ethyl)acetamide

Molecular Formula

C27H32N2O4

Molecular Weight

448.563

InChI

InChI=1S/C27H32N2O4/c1-19-22(11-8-12-24(19)21-9-6-5-7-10-21)18-33-23-15-26(31-3)25(27(16-23)32-4)17-28-13-14-29-20(2)30/h5-12,15-16,28H,13-14,17-18H2,1-4H3,(H,29,30)

InChI Key

OYNIISWIMDFFAF-UHFFFAOYSA-N

SMILES

CC(NCCNCC1=C(OC)C=C(OCC2=C(C)C(C3=CC=CC=C3)=CC=C2)C=C1OC)=O

Solubility

Soluble in DMSO

Synonyms

BMS-37; BMS 37; BMS37

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.